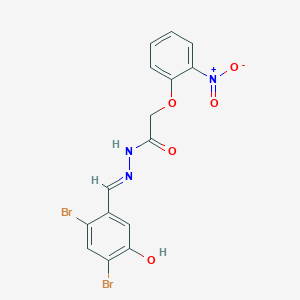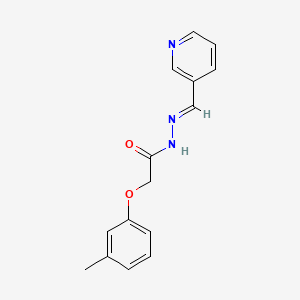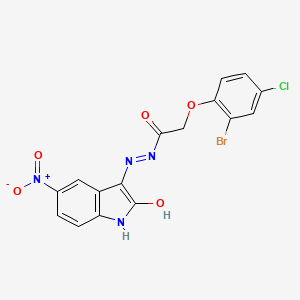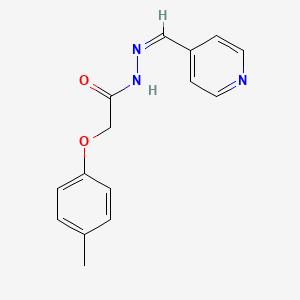![molecular formula C19H19N3OS B3856303 N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide](/img/structure/B3856303.png)
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide
説明
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide, also known as PTEB, is a chemical compound that has been studied extensively for its potential therapeutic applications. PTEB is a small molecule that has been shown to have promising effects on a variety of biological pathways, making it a potentially valuable tool for scientific research.
作用機序
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide exerts its effects through a variety of mechanisms, depending on the specific biological pathway being studied. In cancer cells, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to inhibit the activity of the protein kinase AKT, which is involved in cell survival and proliferation. In neurons, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to modulate the activity of the neurotransmitter gamma-aminobutyric acid (GABA), which plays a critical role in regulating neuronal excitability. In immune cells, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to inhibit the activity of the transcription factor NF-kappaB, which is involved in the production of inflammatory cytokines.
Biochemical and Physiological Effects:
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to have a variety of biochemical and physiological effects, depending on the specific biological pathway being studied. In cancer cells, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to induce apoptosis and inhibit cell proliferation. In neurons, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to modulate synaptic plasticity and neurotransmitter release. In immune cells, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to inhibit the production of inflammatory cytokines.
実験室実験の利点と制限
One major advantage of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide is its versatility, as it has been shown to have effects on a variety of biological pathways. Additionally, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide is a small molecule that can be easily synthesized and purified, making it a valuable tool for scientific research. However, one limitation of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide is its potential toxicity, as it has been shown to have cytotoxic effects at high concentrations. Additionally, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide's effects on different biological pathways may be difficult to interpret, as they may be influenced by off-target effects.
将来の方向性
There are many potential future directions for research on N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide. One promising avenue of research is the development of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide derivatives with improved specificity and potency. Additionally, further studies are needed to fully elucidate the mechanisms underlying N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide's effects on different biological pathways. Finally, studies are needed to determine the potential therapeutic applications of N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide in various disease models.
科学的研究の応用
N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been studied for its potential therapeutic applications in a variety of fields, including cancer research, neuroscience, and immunology. In cancer research, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to inhibit the growth of cancer cells by disrupting cellular signaling pathways and inducing apoptosis. In neuroscience, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been studied for its potential to modulate neurotransmitter release and synaptic plasticity. In immunology, N-(2-pyridin-4-ylethyl)-2-[(2-thienylmethyl)amino]benzamide has been shown to inhibit the production of inflammatory cytokines, making it a potential tool for treating autoimmune diseases.
特性
IUPAC Name |
N-(2-pyridin-4-ylethyl)-2-(thiophen-2-ylmethylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3OS/c23-19(21-12-9-15-7-10-20-11-8-15)17-5-1-2-6-18(17)22-14-16-4-3-13-24-16/h1-8,10-11,13,22H,9,12,14H2,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPOHMLPSPJCDIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC2=CC=NC=C2)NCC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-(4-chlorophenyl)-N'-[(5-methyl-2-furyl)methylene]acetohydrazide](/img/structure/B3856234.png)


![N'-nitro-4-[(4-nitrophenyl)sulfonyl]-1-piperazinecarboximidamide](/img/structure/B3856245.png)
![N-(2-methylphenyl)-4-[2-(3-nitrobenzylidene)hydrazino]-4-oxobutanamide](/img/structure/B3856249.png)

![1-{2-[2-(2,4-dimethylphenoxy)ethoxy]ethyl}pyrrolidine](/img/structure/B3856261.png)

![6-{[(4-bromophenyl)sulfonyl]amino}hexanoic acid](/img/structure/B3856279.png)
![2-({2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]hydrazino}carbonyl)-6-nitrobenzoic acid](/img/structure/B3856287.png)

